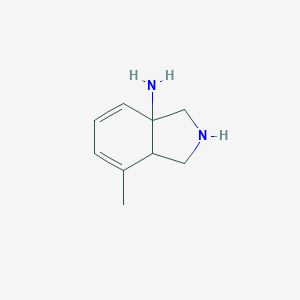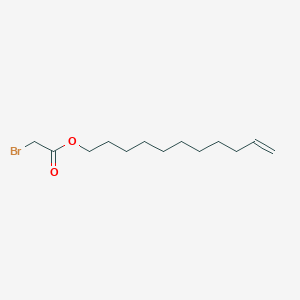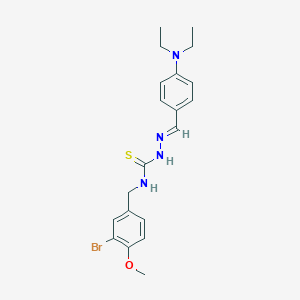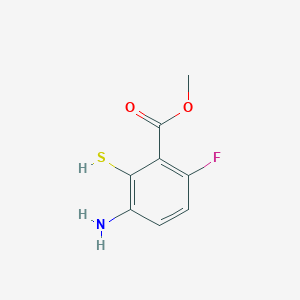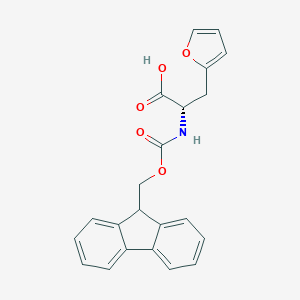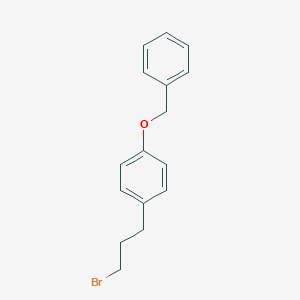![molecular formula C10H9N3 B067492 [2,2'-Bipyridin]-6-amin CAS No. 178039-84-4](/img/structure/B67492.png)
[2,2'-Bipyridin]-6-amin
Übersicht
Beschreibung
2,2'-Bipyridin-6-amine, also known as BPA, is an aromatic amine commonly used in the synthesis of organic compounds. It is a versatile and widely used reagent in the fields of organic chemistry, biochemistry, and materials science. BPA is a colorless, water-soluble compound that is highly reactive and can be used in a wide range of synthetic reactions. BPA can be used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and dyes.
Wissenschaftliche Forschungsanwendungen
Synthese von Bipyridinderivaten
Bipyridin und verwandte Verbindungen sind Ausgangsmaterialien oder Vorstufen für eine Vielzahl wertvoller Substanzen . Sie werden bei der Synthese biologisch aktiver Moleküle, Liganden für Katalysatoren, Photosensibilisatoren, Viologenen und supramolekularen Architekturen verwendet . Die Synthesemethoden dieser Verbindungen sind wichtig, um ihre Eigenschaften zu verstehen .
Übergangsmetallkatalyse
Bipyridine und ihre Derivate werden häufig als grundlegende Bestandteile in der Übergangsmetallkatalyse verwendet . Sie sind als exzellente Liganden in der Koordinationschemie bekannt, mit Auswirkungen in vielen Bereichen, darunter Katalyse und Materialchemie .
Photosensibilisatoren
Bipyridine werden als Photosensibilisatoren verwendet . Photosensibilisatoren sind Moleküle, die chemische Veränderungen erzeugen, wenn sie Licht absorbieren. Sie werden in einer Vielzahl wissenschaftlicher Anwendungen eingesetzt, darunter die Umwandlung von Sonnenenergie und die photodynamische Therapie .
Viologene
Die Quaternisierung von Stickstoffen in 4,4’-Bipyridinen erzeugt Viologene . Viologene sind bekannt für ihre guten elektrochemischen Eigenschaften . Sie werden in einer Vielzahl von Anwendungen eingesetzt, darunter elektrochrome Geräte, Redox-Flussbatterien und Molekularelektronik
Wirkmechanismus
Target of Action
It is known that 2,2’-bipyridine derivatives are commonly used as ligands in coordination chemistry . They can bind to various metal ions, forming organometallic complexes . The role of these targets can vary depending on the specific metal ion involved and the biological context.
Mode of Action
The mode of action of [2,2’-Bipyridin]-6-amine involves its interaction with its targets, leading to changes at the molecular level . As a ligand, it can form complexes with metal ions, which can then interact with other molecules or structures within a cell . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
The interaction of organometallic complexes with biological molecules can influence various biochemical processes . For example, they can affect enzyme activity, protein function, and cellular signaling pathways. The downstream effects of these interactions can include changes in cellular metabolism, gene expression, and cell behavior.
Pharmacokinetics
Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect
Result of Action
The formation of organometallic complexes can have various effects at the molecular and cellular levels . For example, they can influence the function of enzymes and other proteins, alter cellular signaling pathways, and affect cell behavior. The specific effects would depend on the nature of the complexes formed and the biological context.
Action Environment
The action, efficacy, and stability of [2,2’-Bipyridin]-6-amine can be influenced by various environmental factors. These can include the presence of specific metal ions for complex formation , the pH and temperature of the environment, and the presence of other molecules that can interact with the compound or its complexes.
Biochemische Analyse
Biochemical Properties
[2,2’-Bipyridin]-6-amine acts as a bidentate chelating ligand, forming complexes with transition metal ions .
Cellular Effects
The effects of [2,2’-Bipyridin]-6-amine on various types of cells and cellular processes are still being explored. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of [2,2’-Bipyridin]-6-amine is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current studies focus on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of [2,2’-Bipyridin]-6-amine vary with different dosages in animal models. Current research is investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of [2,2’-Bipyridin]-6-amine within cells and tissues are complex processes that involve various transporters or binding proteins. Current research is exploring its effects on localization or accumulation .
Subcellular Localization
Studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
6-pyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVYZSKRRVSINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566171 | |
| Record name | [2,2'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178039-84-4 | |
| Record name | [2,2'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)
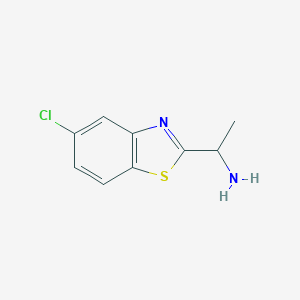

![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)

